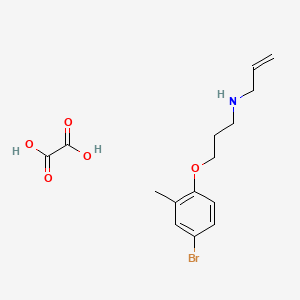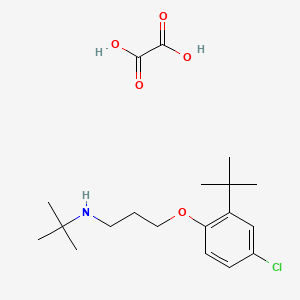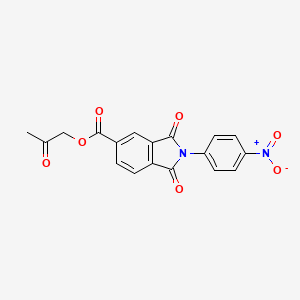![molecular formula C18H20BrNO5 B4002699 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]pyrrolidine;oxalic acid](/img/structure/B4002699.png)
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]pyrrolidine;oxalic acid
Overview
Description
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]pyrrolidine;oxalic acid is a complex organic compound that features a bromonaphthalene moiety linked to a pyrrolidine ring via an oxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]pyrrolidine typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 1-Bromonaphthalen-2-ol: 1-Bromonaphthalene is then reacted with a base like sodium hydroxide to form 1-bromonaphthalen-2-ol.
Etherification: The 1-bromonaphthalen-2-ol is reacted with 2-chloroethyl pyrrolidine in the presence of a base such as potassium carbonate to form 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]pyrrolidine.
Oxalic Acid Addition: Finally, oxalic acid is added to the compound to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]pyrrolidine undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydrogenated naphthalene derivatives.
Scientific Research Applications
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]pyrrolidine involves its interaction with various molecular targets. The bromonaphthalene moiety can intercalate with DNA, potentially disrupting DNA replication and transcription. The pyrrolidine ring can interact with proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one: Similar structure but with a propanone linkage instead of a pyrrolidine ring.
1-(2-((1-bromonaphthalen-2-yl)oxy)ethyl)pyrrolidine: Similar structure but without the oxalic acid component.
Uniqueness
1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]pyrrolidine;oxalic acid is unique due to the presence of both the bromonaphthalene and pyrrolidine moieties, which confer distinct chemical and biological properties. The addition of oxalic acid further enhances its solubility and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[2-(1-bromonaphthalen-2-yl)oxyethyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO.C2H2O4/c17-16-14-6-2-1-5-13(14)7-8-15(16)19-12-11-18-9-3-4-10-18;3-1(4)2(5)6/h1-2,5-8H,3-4,9-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFNEIJFLMPTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}pyridine](/img/structure/B4002643.png)
![2-[2-[2-(3-Ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B4002649.png)
![1-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B4002652.png)
![1-[3-(3-Ethoxyphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4002663.png)
![1-[2-(3,4-dichlorophenoxy)ethyl]piperidine oxalate](/img/structure/B4002668.png)
![2-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B4002674.png)
![1-[4-(2-allyl-4-methoxyphenoxy)butyl]piperidine oxalate](/img/structure/B4002676.png)


![N'-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4002687.png)
![3-methoxy-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-1-amine;oxalic acid](/img/structure/B4002695.png)
![N-benzyl-2-[(3,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B4002735.png)
